molecular formula C20H26N4O2 B2438384 N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea CAS No. 1029776-63-3

N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea

Cat. No. B2438384
CAS RN: 1029776-63-3
M. Wt: 354.454
InChI Key: GAJAAWRXOFRSSY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Scientific Research Applications

Anticancer Properties

Novel compounds, including N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea derivatives, have been designed, synthesized, and evaluated for biological activities. These compounds exhibit antiproliferative effects against various cancer cell lines, demonstrating moderate to strong activity, especially against breast carcinoma MCF-7 cell lines. Some derivatives have shown extreme selectivity and high activity, indicating potential as lead compounds in developing cancer therapeutics (Perković et al., 2016). Additionally, these compounds have been explored for their antioxidant activities and their potential as antimicrobial agents, showing significant effects in various assays.

Antibacterial and Antifungal Activities

The urea and bis-urea derivatives have also been studied for their antimicrobial properties. For instance, one study focused on the Electro-Fenton degradation of antimicrobials, highlighting the potential of certain urea derivatives in environmental applications and possibly extending to antimicrobial activities (Sirés et al., 2007). Another research avenue involves the synthesis and characterization of new compounds for their anti-inflammatory and analgesic activities, indicating a broad spectrum of pharmacological benefits (Farag et al., 2012).

Fluorescence and Labeling Applications

Interestingly, some derivatives have been identified for their fluorescence properties, offering applications in biomedical analysis and fluorescent labeling. For instance, 6-Methoxy-4-quinolone, a related compound, exhibits strong fluorescence in a wide pH range of aqueous media, suggesting its use as a fluorescent labeling reagent (Hirano et al., 2004). This characteristic could potentially extend to this compound derivatives for specific labeling and detection applications in biological systems.

Inhibition of Translation Initiation

Additionally, some N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, suggesting their role in reducing cancer cell proliferation through the inhibition of translation initiation. These compounds demonstrate the potential for development into non-toxic, target-specific anticancer agents (Denoyelle et al., 2012).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-7-8-17(11-15(14)2)22-18(25)13-26-19-12-16(3)21-20(23-19)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJAAWRXOFRSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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